Cas no 1361733-50-7 (2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile
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- インチ: 1S/C13H7Cl3N2/c14-9-1-2-12(15)10(6-9)11-7-18-13(16)5-8(11)3-4-17/h1-2,5-7H,3H2
- InChIKey: INEGEZGWPIDSEW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C=NC(=CC=1CC#N)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 327
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 4.4
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026001632-1g |
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile |
1361733-50-7 | 97% | 1g |
$1,814.40 | 2022-04-03 | |
Alichem | A026001632-250mg |
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile |
1361733-50-7 | 97% | 250mg |
$741.20 | 2022-04-03 | |
Alichem | A026001632-500mg |
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile |
1361733-50-7 | 97% | 500mg |
$980.00 | 2022-04-03 |
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrileに関する追加情報
Introduction to 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile (CAS No. 1361733-50-7)
2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile, with the chemical formula C₉H₄Cl₃N₂, is a significant compound in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, which include a pyridine core substituted with chloro and acetonitrile groups, as well as a dichlorophenyl moiety. The presence of multiple halogen atoms makes it a versatile intermediate for synthesizing various biologically active molecules.
The CAS number 1361733-50-7 provides a unique identifier for this compound, ensuring precise recognition and differentiation in scientific literature and databases. This numbering system is crucial for researchers to locate and reference specific chemical entities accurately. The compound's molecular structure, featuring a pyridine ring with chloro and acetonitrile substituents, contributes to its reactivity and potential applications in drug discovery.
In recent years, the demand for specialized intermediates like 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile has surged due to their role in developing novel therapeutic agents. The pharmaceutical industry continually seeks innovative compounds to address unmet medical needs, and intermediates such as this one play a pivotal role in this process. The pyridine core is particularly valuable in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets effectively.
One of the most compelling aspects of 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile is its potential in the synthesis of small-molecule drugs. Researchers have leveraged its structural motifs to develop compounds with diverse pharmacological activities. For instance, derivatives of this molecule have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The chloro substituents enhance the compound's reactivity, allowing for further functionalization and customization to meet specific biological targets.
The dichlorophenyl group adds another layer of complexity to the compound's chemical behavior. This moiety is known for its ability to modulate electronic properties and influence binding interactions with biological receptors. In drug design, such structural elements are often strategically incorporated to optimize potency and selectivity. The combination of chloro and dichlorophenyl groups in 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile makes it a promising candidate for further exploration.
Recent studies have highlighted the compound's utility in developing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Kinases are enzymes that play a key role in cell signaling pathways, and inhibiting their activity can disrupt abnormal cellular processes. The acetonitrile group in the molecule contributes to its solubility and stability, making it easier to handle in synthetic protocols. Additionally, it serves as a handle for further derivatization through nucleophilic substitution reactions.
The agrochemical sector also benefits from intermediates like 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile. Its structural features make it suitable for synthesizing pesticides and herbicides that target specific pests while minimizing environmental impact. The development of sustainable agricultural practices necessitates the creation of compounds that are both effective and environmentally friendly. This compound's versatility supports such efforts by providing a scaffold for designing novel agrochemicals.
In conclusion, 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile (CAS No. 1361733-50-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural composition, including the pyridine core, chloro substituents, dichlorophenyl group, and acetonitrile moiety, makes it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemistry.
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